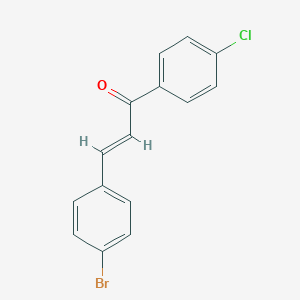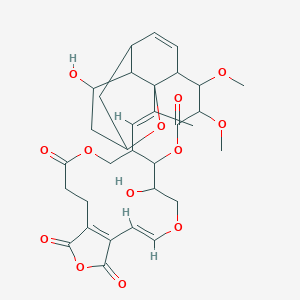
Lustromycin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lustromycin is a macrolide antibiotic that has been extensively studied for its potential therapeutic applications. This compound is structurally similar to erythromycin, another well-known macrolide antibiotic. However, Lustromycin has been found to have unique properties that make it a promising candidate for further research.
Wissenschaftliche Forschungsanwendungen
Structural Characteristics and Synthesis
- Structure Determination : Lustromycin has been structurally identified as an antibiotic effective against anaerobic bacteria. It is composed of a decaline ring system fused to a 10-membered and a 14-membered macrolactone, with an enol ether moiety conjugated to a maleic anhydride functionality. This complex structure was elucidated using extensive homo and heteronuclear two-dimensional NMR studies (Ōmura et al., 2003).
- Synthesis and Molecular Formula : Lustromycin was first isolated from Streptomyces sp. SK-1071, exhibiting selective antibacterial activity, particularly against Clostridium species. Its molecular formula, C32H38O13, was determined using high-resolution mass spectrometry and NMR spectrum, showing similarities to luminamicin (Tomoda et al., 1986).
- Chemical Synthesis Approach : An efficient stereocontrolled synthesis method has been developed for the 11-oxatricyclo[5.3.1.1,703,8]undecane nucleus of lustromycin. This approach involves intramolecular hetero-Michael addition and intramolecular aldol condensation, providing insights into the chemical synthesis of this complex molecule (Sunazuka et al., 2007).
Antibiotic Properties and Mechanisms
- Antibacterial Activity : Lustromycin's selective antibacterial properties, particularly against anaerobic bacteria, have been a primary focus of research. This specificity suggests potential therapeutic applications in combating infections caused by anaerobic bacterial strains, which are often challenging to treat (Tomoda et al., 1986).
Related Research on Antibiotics
While not directly on lustromycin, research on other antibiotics provides context and comparative insights:
- Puromycin : As an aminonucleoside antibiotic, puromycin demonstrates the inhibition of protein synthesis, which is relevant to understanding the broader spectrum of antibiotic mechanisms and their application in various model systems (Aviner, 2020).
- Azithromycin : Studies on azithromycin, a broad-spectrum macrolide antibiotic, offer insights into the treatment of respiratory and bacterial infections, expanding the understanding of the roles and effects of macrolide antibiotics in various clinical settings (Damle et al., 2020).
Eigenschaften
CAS-Nummer |
105156-68-1 |
|---|---|
Produktname |
Lustromycin |
Molekularformel |
C32H38O13 |
Molekulargewicht |
630.6 g/mol |
IUPAC-Name |
(2E,15E)-19,32-dihydroxy-23,24-dimethoxy-2-methyl-6,12,17,21,34-pentaoxahexacyclo[28.3.1.01,25.04,20.010,14.028,33]tetratriaconta-2,10(14),15,26-tetraene-7,11,13,22-tetrone |
InChI |
InChI=1S/C32H38O13/c1-15-10-17-13-42-24(35)7-5-19-20(30(37)44-29(19)36)8-9-41-14-23(34)26(17)43-31(38)28(40-3)27(39-2)21-6-4-16-11-18-12-22(33)25(16)32(15,21)45-18/h4,6,8-10,16-18,21-23,25-28,33-34H,5,7,11-14H2,1-3H3/b9-8+,15-10+ |
InChI-Schlüssel |
FDSONACTBUTSIH-RQADFKIXSA-N |
Isomerische SMILES |
C/C/1=C\C2COC(=O)CCC3=C(/C=C/OCC(C2OC(=O)C(C(C4C15C6C(CC(O5)CC6O)C=C4)OC)OC)O)C(=O)OC3=O |
SMILES |
CC1=CC2COC(=O)CCC3=C(C=COCC(C2OC(=O)C(C(C4C15C6C(CC(O5)CC6O)C=C4)OC)OC)O)C(=O)OC3=O |
Kanonische SMILES |
CC1=CC2COC(=O)CCC3=C(C=COCC(C2OC(=O)C(C(C4C15C6C(CC(O5)CC6O)C=C4)OC)OC)O)C(=O)OC3=O |
Synonyme |
lustromycin |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



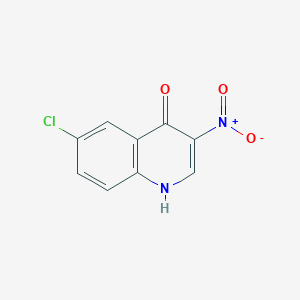
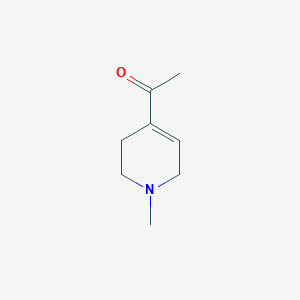
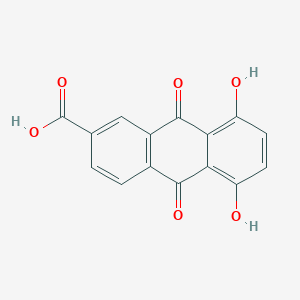
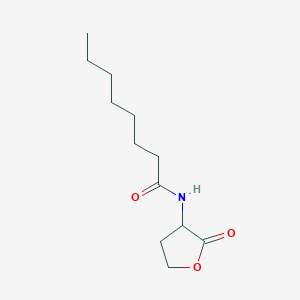
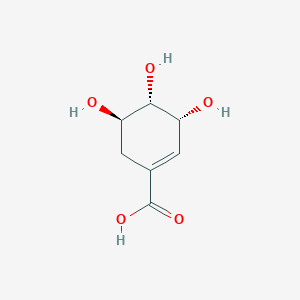

![2-[[(Phenylamino)carbonyl]oxy]ethyl methacrylate](/img/structure/B10164.png)
![(2S)-N-[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[2-[[(4S)-8,9-diamino-2-methyl-6-methylsulfonyl-5,9-dioxononan-4-yl]amino]-2-oxoethyl]-methylamino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,5-dioxopentan-2-yl]-2-(3-aminopropanoylamino)pentanediamide](/img/structure/B10165.png)

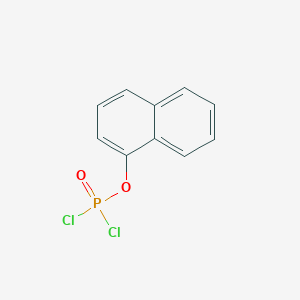

![(3R)-3-Methyl-4-[(tetrahydro-2H-pyran-2-YL)oxy]-butanenitrile](/img/structure/B10173.png)
